GRF (1-29) amide (rat) - 91826-20-9

GRF (1-29) amide (rat)

Catalog Number: EVT-3167624
CAS Number: 91826-20-9
Molecular Formula: C155H251N49O40S
Molecular Weight: 3473.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GRF (1-29) amide (rat) is a synthetic peptide that can stimulate the secretion of growth hormone . It is equipotent to GRF in releasing somatotropin from the anterior pituitary .

Synthesis Analysis

The synthesis of GRF (1-29) amide (rat) involves complex biochemical processes. For instance, one study mentioned the synthesis of three maleimido derivatives of human GH-releasing factor (hGRF) 1–29 that were bioconjugated to human serum albumin ex vivo . All three human serum albumin conjugates showed enhanced in vitro stability against dipeptidylpeptidase-IV and were bioactive in a GH secretion assay in cultured rat anterior pituitary cells .

Molecular Structure Analysis

The molecular structure of GRF (1-29) amide (rat) is represented by the empirical formula C155H251N49O40S . Within this 1 to 29 amino acid GRF fragment, amino acids 13 to 21 are more important than 24 to 29 for high affinity receptor binding .

Physical And Chemical Properties Analysis

The physical and chemical properties of GRF (1-29) amide (rat) include a molecular weight of 3473.02 and an assay of ≥90% (HPLC) . The peptide is typically stored at a temperature of -20°C .

Synthesis Analysis

rGRF(1-29)NH2 can be synthesized using solid-phase peptide synthesis, a widely employed technique for constructing peptides with defined sequences. [, ] This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. [, ] The process typically utilizes protecting groups on the amino acid side chains to prevent unwanted reactions. [, ] After the desired sequence is assembled, the peptide is cleaved from the solid support and the protecting groups are removed, yielding the final rGRF(1-29)NH2 product. [, ]

Molecular Structure Analysis

rGRF(1-29)NH2, like other peptides, can undergo various chemical reactions, including hydrolysis and enzymatic degradation. [, ] Hydrolysis of the peptide bond can occur under acidic or basic conditions, leading to the breakdown of the peptide chain. [, ] Enzymatic degradation by proteases, specifically dipeptidyl peptidase IV, represents a major route of inactivation in vivo, resulting in the formation of rGRF(3-29)NH2, which lacks biological activity. [, ] Modifications to the peptide sequence, such as D-amino acid substitutions or PEGylation, have been explored to enhance its stability and resistance to degradation. [, ]

Mechanism of Action

rGRF(1-29)NH2 exerts its biological effects by binding to the Growth Hormone-Releasing Hormone Receptor (GHRHR), a G protein-coupled receptor located on the surface of somatotroph cells in the anterior pituitary gland. [, , , , ] Upon binding to the receptor, rGRF(1-29)NH2 triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). [, , , , ] Increased intracellular cAMP levels activate downstream signaling pathways, ultimately leading to the stimulation of GH gene transcription and the release of GH into the bloodstream. [, , , , ]

Physical and Chemical Properties Analysis

As a peptide, rGRF(1-29)NH2 possesses properties characteristic of this class of molecules. [] It is soluble in aqueous solutions and exhibits a net positive charge at physiological pH due to the presence of basic amino acid residues. [] Its stability is influenced by factors such as pH, temperature, and the presence of proteolytic enzymes. [, ] Modifications like PEGylation can alter its physical properties, including increasing its size and hydrophilicity. [, ]

Applications
  • Investigating GH deficiency: rGRF(1-29)NH2 is utilized to assess GH secretion capacity in rat models of GH deficiency, aiding in understanding the underlying mechanisms and potential therapeutic strategies. [, ]

  • Studying GH pulsatility: By administering rGRF(1-29)NH2 in specific patterns, researchers can manipulate GH pulsatility in rats and study its influence on growth, metabolism, and other physiological processes. [, , ]

  • Evaluating GRF receptor function: rGRF(1-29)NH2 serves as a valuable tool for studying the functionality and regulation of GHRH receptors in rat pituitary cells, providing insights into the molecular mechanisms governing GH release. [, , , , ]

  • Developing novel GH secretagogues: rGRF(1-29)NH2 serves as a template for designing and developing novel, more potent, and longer-acting GH secretagogues with potential therapeutic applications in GH deficiency. [, ]

Future Directions
  • Development of more stable analogs: Designing rGRF(1-29)NH2 analogs with enhanced stability against enzymatic degradation could improve its therapeutic potential by extending its half-life in vivo. [, ]

  • Elucidating detailed signaling pathways: Investigating the precise downstream signaling pathways activated by rGRF(1-29)NH2 binding to the GHRHR could uncover novel therapeutic targets for GH deficiency. [, , , , ]

  • Exploring potential therapeutic applications: Investigating the therapeutic potential of rGRF(1-29)NH2 and its analogs in treating other conditions, such as muscle wasting or osteoporosis, could expand its clinical utility beyond GH deficiency. [, ]

Human Pancreatic GRF (1-29)-amide

    Relevance: This compound serves as a reference point for comparing the efficacy and potency of various GRF analogs in stimulating adenylate cyclase activity in rat anterior pituitary cells. [] The structural similarities between human pancreatic GRF (1-29)-amide and GRF (1-29) amide (rat) highlight their shared biological activity and underscore the relevance of studying GRF analogs across species. []

Reference:

Vasoactive Intestinal Peptide (VIP)

    Relevance: Studies have demonstrated that both VIP and GRF (1-29) amide (rat) can activate adenylate cyclase, albeit through distinct receptors, in the rat anterior pituitary. [] This suggests overlapping but separate signaling pathways for these structurally related compounds.

Reference:

(N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2

    Relevance: This specific analog exhibits competitive antagonism against GRF (1-29) amide (rat) at its receptor, effectively blocking its interaction with the GRF receptor and subsequent downstream signaling. [] This antagonistic property makes (N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2 a valuable tool for dissecting the physiological roles of endogenous GRF. []

[His1,Nle27]-GRF(1-29) amide

    Relevance: This analog, structurally similar to GRF (1-29) amide (rat), provides a tool for understanding the dynamics of GRF receptor trafficking and signaling. []

Reference:

Glucagon

    Relevance: Glucagon exhibits weak insulinotropic activity compared to other glucagon-superfamily peptides, including GRF (1-29) amide (rat). [] This highlights the structural diversity within this peptide family and its impact on their specific biological activities.

Reference:

Gastric Inhibitory Peptide (GIP)

    Relevance: GIP displays potent insulinotropic activity, comparable to that of GLP-1, exceeding the activity of GRF (1-29) amide (rat). [] This finding highlights the structural diversity and distinct biological activities within the glucagon-superfamily of peptides.

Reference:

Peptide Histidine Isoleucine amide (PHI)

    Relevance: PHI demonstrates moderate insulinotropic activity, comparable to vasoactive intestinal polypeptide (VIP) but considerably weaker than glucagon-like peptide-1 (GLP-1) and GRF (1-29) amide (rat). []

Reference:

PHI(1-20)-GRF(21-27)

    Relevance: This hybrid peptide exhibits a higher potency in stimulating insulin release compared to GRF (1-29) amide (rat), signifying the importance of the N-terminal portion of PHI in its insulinotropic activity. []

Reference:

PHI(1-11)-GRF(12-27)

    Relevance: This hybrid peptide shows a lower potency for insulin release compared to PHI(1-20)-GRF(21-27), but still surpasses GRF (1-29) amide (rat). This suggests that the region between amino acids 12 and 20 of PHI plays a role in enhancing its insulinotropic activity. []

Reference:

GRF(1-27) amide

    Relevance: GRF(1-27) amide shows similar, weak insulinotropic activity compared to GRF (1-29) amide (rat), indicating that the two C-terminal amino acids are not critical for its insulin-releasing properties. []

Reference:

[Ser9 psi[CH2NH]Tyr10]GRF(1-29)NH2

    Relevance: The incorporation of this specific isostere results in an antagonist with activity in the 10 microM range against 1 nM GRF (1-29) amide (rat). This modification highlights the importance of the Ser9-Tyr10 peptide bond for the agonistic activity of GRF (1-29) amide (rat). []

Reference:

[Ac-Tyr1, D-Phe2]-GRF 1–29 amide

    Relevance: [Ac-Tyr1, D-Phe2]-GRF 1–29 amide acts as a selective antagonist for VIP receptors, particularly VPAC1 and VPAC2. [] This selectivity against VIP receptors differentiates its activity from (N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2, which antagonizes GRF receptors.

Reference:

[His1,Nle27]GHRH(1-32)-NH2

    Relevance: Similar to GRF (1-29) amide (rat), [His1,Nle27]GHRH(1-32)-NH2 modulates Sertoli cell function by stimulating cAMP production. This indicates that both GRF and GHRH can influence testicular function. []

Reference:

Galanin

Reference:

Galanin-(1-19)

    Relevance: Like GRF (1-29) amide (rat), galanin-(1-19) stimulates GH secretion, indicating the importance of this region in galanin's GH-releasing activity. []

Properties

CAS Number

91826-20-9

Product Name

GRF (1-29) amide (rat)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C155H251N49O40S

Molecular Weight

3473.0 g/mol

InChI

InChI=1S/C155H251N49O40S/c1-20-80(12)120(201-127(220)85(17)180-138(231)112(68-119(215)216)189-126(219)83(15)178-128(221)94(157)65-90-69-169-74-176-90)149(242)198-109(62-87-32-24-23-25-33-87)145(238)204-123(86(18)207)151(244)200-114(73-206)147(240)199-113(72-205)146(239)194-108(64-89-41-45-93(209)46-42-89)142(235)186-98(37-30-55-173-154(165)166)131(224)185-99(38-31-56-174-155(167)168)135(228)202-122(82(14)22-3)150(243)197-103(58-76(4)5)129(222)175-71-117(212)181-100(47-49-115(158)210)133(226)191-105(60-78(8)9)140(233)193-107(63-88-39-43-92(208)44-40-88)137(230)179-84(16)125(218)183-97(36-29-54-172-153(163)164)130(223)184-96(34-26-27-52-156)132(225)190-104(59-77(6)7)139(232)192-106(61-79(10)11)141(234)195-110(66-91-70-170-75-177-91)143(236)187-101(48-50-118(213)214)136(229)203-121(81(13)21-2)148(241)188-102(51-57-245-19)134(227)196-111(67-116(159)211)144(237)182-95(124(160)217)35-28-53-171-152(161)162/h23-25,32-33,39-46,69-70,74-86,94-114,120-123,205-209H,20-22,26-31,34-38,47-68,71-73,156-157H2,1-19H3,(H2,158,210)(H2,159,211)(H2,160,217)(H,169,176)(H,170,177)(H,175,222)(H,178,221)(H,179,230)(H,180,231)(H,181,212)(H,182,237)(H,183,218)(H,184,223)(H,185,224)(H,186,235)(H,187,236)(H,188,241)(H,189,219)(H,190,225)(H,191,226)(H,192,232)(H,193,233)(H,194,239)(H,195,234)(H,196,227)(H,197,243)(H,198,242)(H,199,240)(H,200,244)(H,201,220)(H,202,228)(H,203,229)(H,204,238)(H,213,214)(H,215,216)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)/t80-,81-,82-,83-,84-,85-,86+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1

InChI Key

MEFNIEDWNSBZSR-UCRGYRMUSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.